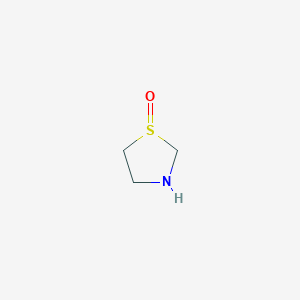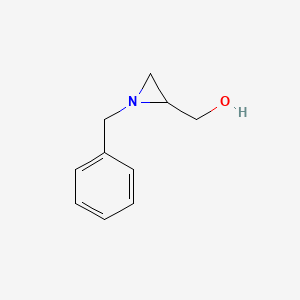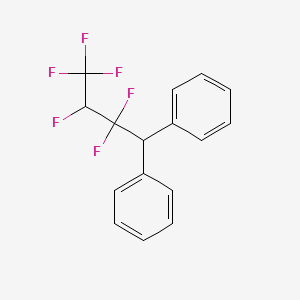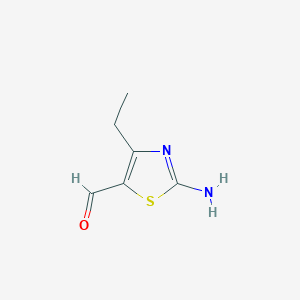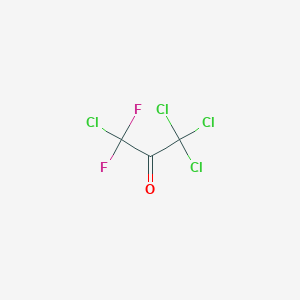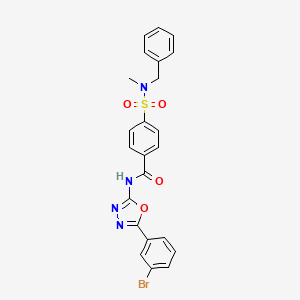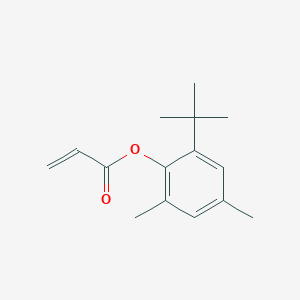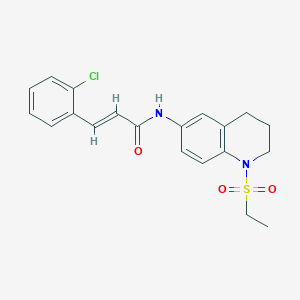
2'-Chloro-4'-fluoro-5'-methylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-4’-fluoro-5’-methylacetophenone is an organic compound with the molecular formula C9H8ClFO. It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-fluoro-5’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 4-chloro-2-fluoro-5-methylbenzoyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 2’-Chloro-4’-fluoro-5’-methylacetophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-4’-fluoro-5’-methylacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of 2’-Chloro-4’-fluoro-5’-methylbenzoic acid.
Reduction: Formation of 2’-Chloro-4’-fluoro-5’-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-4’-fluoro-5’-methylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2’-Chloro-4’-fluoro-5’-methylacetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Chloro-2’-fluoroacetophenone: Lacks the methyl group, making it less hydrophobic.
2’-Chloro-4’-fluoro-5’-methylbenzaldehyde: Contains an aldehyde group instead of a ketone.
2’-Chloro-4’-fluoro-5’-methylbenzoic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
2’-Chloro-4’-fluoro-5’-methylacetophenone is unique due to its specific combination of chloro, fluoro, and methyl substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in various synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
181827-49-6 |
|---|---|
Molekularformel |
C9H8ClFO |
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
1-(2-chloro-4-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)8(10)4-9(5)11/h3-4H,1-2H3 |
InChI-Schlüssel |
JSDFREXEQHEXSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




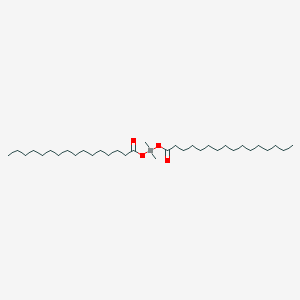
![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
